molecular formula C10H19N3 B13625735 1-Heptyl-1h-imidazol-2-amine

1-Heptyl-1h-imidazol-2-amine

Cat. No.: B13625735
M. Wt: 181.28 g/mol
InChI Key: IXKOXULYDBZWPW-UHFFFAOYSA-N
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Description

1-Heptyl-1h-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a heptyl group attached to the nitrogen atom at the first position of the imidazole ring, and an amine group at the second position. Imidazole derivatives are known for their wide range of biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptyl-1h-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of heptylamine with glyoxal and ammonia, leading to the formation of the imidazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-1h-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The heptyl and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

1-Heptyl-1h-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Heptyl-1h-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism.

Comparison with Similar Compounds

  • 1-Methyl-1h-imidazol-2-amine
  • 1-Ethyl-1h-imidazol-2-amine
  • 1-Propyl-1h-imidazol-2-amine

Comparison: 1-Heptyl-1h-imidazol-2-amine is unique due to its longer heptyl chain, which can influence its solubility, reactivity, and biological activity. Compared to shorter-chain imidazole derivatives, it may exhibit different pharmacokinetic properties and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are advantageous.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-heptylimidazol-2-amine

InChI

InChI=1S/C10H19N3/c1-2-3-4-5-6-8-13-9-7-12-10(13)11/h7,9H,2-6,8H2,1H3,(H2,11,12)

InChI Key

IXKOXULYDBZWPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C=CN=C1N

Origin of Product

United States

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